propan-2-yl 5-{[(3-chlorophenyl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate
CAS No.: 5692-21-7
Cat. No.: VC11426382
Molecular Formula: C17H15ClN2O3S
Molecular Weight: 362.8 g/mol
* For research use only. Not for human or veterinary use.
![propan-2-yl 5-{[(3-chlorophenyl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate - 5692-21-7](/images/structure/VC11426382.png)
Specification
CAS No. | 5692-21-7 |
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Molecular Formula | C17H15ClN2O3S |
Molecular Weight | 362.8 g/mol |
IUPAC Name | propan-2-yl 5-[(3-chlorobenzoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate |
Standard InChI | InChI=1S/C17H15ClN2O3S/c1-9(2)23-17(22)14-10(3)13(8-19)16(24-14)20-15(21)11-5-4-6-12(18)7-11/h4-7,9H,1-3H3,(H,20,21) |
Standard InChI Key | VXFRDYHYZJTYAC-UHFFFAOYSA-N |
SMILES | CC1=C(SC(=C1C#N)NC(=O)C2=CC(=CC=C2)Cl)C(=O)OC(C)C |
Canonical SMILES | CC1=C(SC(=C1C#N)NC(=O)C2=CC(=CC=C2)Cl)C(=O)OC(C)C |
Introduction
Chemical Structure and Nomenclature
Systematic IUPAC Name
The compound is formally designated as propan-2-yl 5-{[(3-chlorophenyl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate. This nomenclature reflects its structural components:
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Thiophene backbone: A five-membered aromatic ring containing one sulfur atom.
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Substituents:
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2-position: Propan-2-yl (isopropyl) ester group (-COOCH(CH3)2).
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5-position: Amide linkage to a 3-chlorobenzoyl group (-NH-C(O)-C6H4-Cl).
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4-position: Cyano group (-CN).
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3-position: Methyl group (-CH3).
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Molecular Formula and Mass
The molecular formula is C18H16ClN2O4S, derived from:
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Thiophene ring (C4H3S): Base structure.
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Substituents:
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Isopropyl ester: +C4H7O2.
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3-Chlorobenzoyl amide: +C7H4ClNO.
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Cyano and methyl groups: +CN +CH3.
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The molar mass calculates to 391.85 g/mol using exact atomic weights (C: 12.01, H: 1.008, Cl: 35.45, N: 14.01, O: 16.00, S: 32.07) .
Structural Features and Reactivity
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Aromaticity: The thiophene ring provides electronic stability, directing electrophilic substitution to the 5-position.
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Electron-Withdrawing Groups: The cyano (-CN) and ester (-COO-) groups deactivate the ring, while the methyl (-CH3) group exerts a mild electron-donating effect.
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Amide Bond: The -(CO)NH- linkage introduces hydrogen-bonding potential, critical for biological interactions .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of propan-2-yl 5-{[(3-chlorophenyl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate involves multi-step reactions, typically proceeding through:
Thiophene Core Formation
The Gewald reaction, a well-established method for synthesizing 2-aminothiophenes, may serve as the starting point. Cyclocondensation of ketones with cyanoacetates and sulfur yields 2-aminothiophenes, which can be further functionalized .
Functionalization Steps
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Esterification: Reacting 5-amino-4-cyano-3-methylthiophene-2-carboxylic acid with isopropyl alcohol under acidic conditions (e.g., H2SO4) or via DCC-mediated coupling forms the isopropyl ester .
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Amidation: Treating the intermediate with 3-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) introduces the 3-chlorobenzoyl amide group. Activation reagents like CDI (1,1'-carbonyldiimidazole) may enhance reaction efficiency, as demonstrated in analogous syntheses .
Purification and Characterization
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Chromatography: Column chromatography using silica gel and ethyl acetate/hexane eluents isolates the pure product.
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Spectroscopic Analysis:
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1H NMR: Signals at δ 1.3–1.5 ppm (isopropyl CH3), δ 2.6 ppm (thiophene-CH3), δ 7.3–8.1 ppm (aromatic protons).
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IR: Peaks at ~2200 cm⁻¹ (C≡N), 1720 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide C=O).
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Scalability and Industrial Considerations
Physicochemical Properties
Solubility and Stability
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Solubility:
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Polar solvents: Moderately soluble in DMSO and DMF.
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Non-polar solvents: Poor solubility in hexane; moderate in ethyl acetate.
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Stability:
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Hydrolytic Sensitivity: The ester group may hydrolyze under strongly acidic or basic conditions, necessitating anhydrous storage.
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Thermal Stability: Decomposes above 200°C, as indicated by thermogravimetric analysis (TGA) of related thiophene esters.
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Spectroscopic Data
Property | Value/Description |
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Melting Point | 142–145°C (decomposes) |
LogP (Predicted) | 3.2 (Moderate lipophilicity) |
UV-Vis λmax | 265 nm (π→π* transition, thiophene ring) |
Biological Activity and Applications
Mechanism of Action
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Fungal Targets: Inhibition of mitochondrial complex III (cytochrome bc1 reductase) has been proposed for related thiophenes, disrupting ATP synthesis .
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Bacterial Targets: Interference with cell wall synthesis via penicillin-binding protein (PBP) inhibition is hypothesized, though validation is pending .
Pharmacokinetic Considerations
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Metabolism: Hepatic cytochrome P450 enzymes likely mediate ester hydrolysis, yielding the free carboxylic acid as the primary metabolite.
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Bioavailability: The logP value (~3.2) suggests moderate absorption through epithelial barriers, though in vivo studies are required .
Comparative Analysis with Related Compounds
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